molecular formula C14H6F3N5S B11045368 3-(Pyridin-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Pyridin-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11045368
M. Wt: 333.29 g/mol
InChI Key: TUIOXKCAOWLYPV-UHFFFAOYSA-N
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Description

3-(2-Pyridyl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with pyridyl and trifluorophenyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-pyridyl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate in the presence of a palladium catalyst can lead to the formation of the desired triazolo-thiadiazole compound . This process often involves a tandem C–N coupling/Boulton–Katritzky rearrangement, which is efficient and convenient .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced industrial techniques could further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyridyl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents, acids, or bases can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nature of the substituent introduced.

Mechanism of Action

The mechanism of action of 3-(2-pyridyl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, such as c-Met kinase, by binding to the active site and preventing substrate access . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-pyridyl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern and the presence of both pyridyl and trifluorophenyl groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H6F3N5S

Molecular Weight

333.29 g/mol

IUPAC Name

3-pyridin-2-yl-6-(2,3,4-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H6F3N5S/c15-8-5-4-7(10(16)11(8)17)13-21-22-12(19-20-14(22)23-13)9-3-1-2-6-18-9/h1-6H

InChI Key

TUIOXKCAOWLYPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=C(C(=C(C=C4)F)F)F

Origin of Product

United States

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